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molecular formula C11H14ClN3O3 B8362757 6-chloro-3-nitro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-chloro-3-nitro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No. B8362757
M. Wt: 271.70 g/mol
InChI Key: KTIOUGBZRYKMOK-UHFFFAOYSA-N
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Patent
US08969375B2

Procedure details

A solution of Example 7A (1.057 g, 3.89 mmol) in tetrahydrofuran (1 mL) was added to 50% Raney® nickel in water (335.5 mg, 5.72 mmol) in a pressure bottle. The mixture was stirred under 60 psi hydrogen at room temperature for 13 hours. The mixture was filtered through a polypropylene membrane and concentrated to give the crude title compound which was used without further purification.
Quantity
1.057 g
Type
reactant
Reaction Step One
Name
Quantity
335.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[C:5]([N+:16]([O-])=O)=[CH:4][CH:3]=1.O.[H][H]>O1CCCC1.[Ni]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[C:5]([NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.057 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC1CCOCC1)[N+](=O)[O-]
Name
Quantity
335.5 mg
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a polypropylene membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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